Germanium(2+) dihydroxide

Description

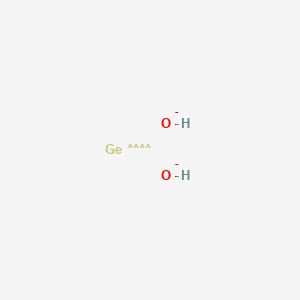

Structure

2D Structure

Properties

CAS No. |

350010-45-6 |

|---|---|

Molecular Formula |

GeH2O2-2 |

Molecular Weight |

106.64 g/mol |

InChI |

InChI=1S/Ge.2H2O/h;2*1H2/p-2 |

InChI Key |

DCUUDOFVTFSQMC-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[OH-].[Ge] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Germanium Ii Hydroxide Species

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations have provided detailed insights into the electronic configuration and bonding characteristics of germanium(II) dihydroxide and its derivatives. These studies are crucial for understanding the molecule's geometry and reactivity.

Theoretical studies, particularly those employing density functional theory (DFT), have been instrumental in characterizing the valence orbitals and the prominent lone pair on the germanium atom in Ge(OH)₂. Germylenes, such as Ge(OH)₂, are known to possess a lone pair of electrons which significantly influences their chemical behavior, imparting both Lewis acidic and basic character. researchgate.net In Ge(OH)₂, the highest occupied molecular orbital (HOMO) is primarily composed of this germanium-centered lone pair, which is stereochemically active and dictates the molecule's bent geometry. First-principles density functional theory calculations have shown that the activation of this lone pair contributes to the high density of states in the valence band of related germanium compounds. researchgate.netresearchgate.net This non-bonding electron pair is readily available for interaction with electrophiles, a characteristic feature of germylene chemistry.

Computational models have been used to predict the geometric parameters of Ge(OH)₂. DFT calculations suggest that the Ge(OH)₂ molecule possesses a C₂ᵥ symmetry. dicp.ac.cn However, other studies on related germanium(II) hydroxide (B78521) species stabilized by bulky ligands have shown distorted tetrahedral geometries around the germanium center in the solid state. uni-goettingen.de For instance, in a dimeric β-diketiminate-stabilized germanium(II) hydroxide, [{HC(CMeNAr)₂}GeOH]₂ (where Ar = 2,6-iPr₂C₆H₃), the Ge-O bond length was determined to be 1.828(1) Å. uni-goettingen.depsu.edu The O-Ge-N and N-Ge-N angles in this complex are around 94° and 89.5° respectively, indicating a significant deviation from ideal tetrahedral geometry, which can be attributed to the steric demands of the ligand and the influence of the germanium lone pair. uni-goettingen.de

Table 1: Selected Computed and Experimental Bond Parameters for Germanium(II) Hydroxide and its Derivatives

| Species | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Ge(OH)₂ | Ge-O Bond Length | Not explicitly stated in search results | DFT | dicp.ac.cn |

| Ge(OH)₂ | O-Ge-O Bond Angle | Not explicitly stated in search results | DFT | dicp.ac.cn |

| [{HC(CMeNAr)₂}GeOH]₂ | Ge-O Bond Length | 1.828(1) Å | X-ray Diffraction | uni-goettingen.depsu.edu |

| [{HC(CMeNAr)₂}GeOH]₂ | O-Ge-N Bond Angle | 93.9(6)°, 94.8(6)° | X-ray Diffraction | uni-goettingen.de |

| [{HC(CMeNAr)₂}GeOH]₂ | N-Ge-N Bond Angle | 89.5(1)° | X-ray Diffraction | uni-goettingen.de |

Energetic and Thermodynamic Stability Assessments

Computational chemistry provides a powerful means to assess the thermodynamic stability of transient species like Ge(OH)₂ and its isomers, as well as to predict the energetics of their formation and reactions.

DFT calculations have been employed to determine the relative stabilities of various isomers with the formula GeH₂O₂. dicp.ac.cn These studies have shown that the most stable isomer is HGeOH, which lies significantly lower in energy than other structures. dicp.ac.cn The dihydroxide form, Ge(OH)₂, is a stable isomer but is calculated to be higher in energy than HGeOH. dicp.ac.cn Specifically, the Ge(OH)₂ molecule with Cₛ symmetry is predicted to be 2.1 kcal/mol lower in energy than the one with C₂ᵥ symmetry. dicp.ac.cn Another isomer, H₂GeO, is found to be 29.4 kcal/mol higher in energy than the most stable HGeOH isomer. dicp.ac.cn

Table 2: Relative Energies of GeH₂O₂ Isomers

| Isomer | Point Group | Relative Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| HGeOH | Cₛ | 0.0 | DFT | dicp.ac.cn |

| Ge(OH)₂ | Cₛ | 2.1 (relative to C₂ᵥ) | DFT | dicp.ac.cn |

| H₂GeO | C₂ᵥ | 29.4 | DFT | dicp.ac.cn |

| Ge(H₂O) | - | 35.5 (relative to HGeOH) | DFT | dicp.ac.cn |

Theoretical studies have also shed light on the energetics of reactions involving Ge(OH)₂. For instance, the cycloaddition of germylenes, including Ge(OH)₂, to ethylene (B1197577) has been investigated using DFT. acs.org These calculations help in understanding the reactivity and thermodynamics of such processes. The study indicates that germylene cycloadditions are generally more endothermic or less exothermic compared to similar reactions involving carbenes. acs.org The formation of Ge(OH)₂ through the reaction of laser-ablated germanium atoms with water molecules has been studied, and the reaction pathways and their energetics have been computationally modeled. dicp.ac.cn The initial step is the formation of a Ge(H₂O) complex, which is predicted to be an exothermic process. dicp.ac.cn

Reaction Mechanism Projections and Transition State Analysis

Understanding the reaction mechanisms involving Ge(OH)₂ is crucial for predicting its chemical behavior. Computational studies have been pivotal in mapping out plausible reaction pathways and identifying the associated transition states.

In the reaction of germanium atoms with water, theoretical calculations have helped to propose reaction mechanisms. dicp.ac.cn Following the initial formation of the Ge(H₂O) adduct, subsequent reactions can lead to various isomers. The calculations suggest that the ground state ³P Ge atoms can react with water to form the Ge(H₂O) complex spontaneously. dicp.ac.cn Transition states for the isomerization and decomposition pathways of the different GeH₂O₂ species have been calculated to understand the kinetic barriers for these processes. For the cycloaddition of germylenes to ethylene, computational studies suggest a concerted, asynchronous mechanism. acs.org A key finding is the formation of a π-complex intermediate between the germylene and ethylene, which is not typically observed in carbene additions. acs.org

Ab Initio Modeling of Elementary Reaction Steps Involving Germanium(II) Hydroxide

Ab initio molecular dynamics and related computational techniques are instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and kinetic barriers. acs.orgaip.org For germanium(II) hydroxide, computational studies have elucidated its formation from the reaction of germanium atoms with water molecules.

In studies involving the co-deposition of laser-ablated germanium atoms with water molecules in an argon matrix, density functional theory (DFT) calculations were crucial for identifying the products and proposing reaction mechanisms. dicp.ac.cnnih.gov The calculations showed that the reaction can proceed through several elementary steps. One proposed pathway involves the formation of a germanium-water adduct, Ge(H₂O), which can then isomerize to form the insertion product, hydridogermanium hydroxide (HGeOH). dicp.ac.cn Subsequent reaction with another water molecule or rearrangement can lead to the formation of germanium(II) dihydroxide, Ge(OH)₂. dicp.ac.cnnih.gov

Table 1: Calculated Properties of a Key Intermediate in Ge(OH)₂ Formation

| Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|

| Symmetry | C(_s) | DFT | dicp.ac.cn |

| Electronic State | ¹A' | DFT | dicp.ac.cn |

| Ge-H Stretch | 1782.1 cm⁻¹ | DFT | dicp.ac.cn |

| Ge-OH Stretch | 633.2 cm⁻¹ | DFT | dicp.ac.cn |

| Ge-O-H Deform. | 599.7 cm⁻¹ | DFT | dicp.ac.cn |

Investigation of Lewis Acidity and Basicity Through Computational Methods

Germanium(II) compounds, featuring a lone pair on the germanium atom, can act as both Lewis acids (at the vacant p-orbitals) and Lewis bases (due to the lone pair). Computational chemistry offers several methods to quantify the Lewis acidity and basicity of molecules like Ge(OH)₂.

The Lewis acidity of Ge(II) centers has been computationally and experimentally investigated in various complexes. uwo.ca For dicationic germanium(II) complexes, such as those stabilized by crown ethers, the Ge(II) center is a potent Lewis acid. acs.orgwikipedia.org The interaction with Lewis bases, like water or phosphine (B1218219) oxides, can be modeled to determine the strength of the interaction. uwo.caacs.org Methods like the Gutmann-Beckett method, which involves reacting the Lewis acid with a probe base like triethylphosphine (B1216732) oxide, can be simulated computationally to predict the change in NMR chemical shifts and thus quantify the acceptor number. uwo.ca

For Ge(OH)₂, the hydroxyl groups would significantly influence its Lewis acidic and basic properties compared to halide or organic ligands. The oxygen atoms can donate electron density to the germanium, potentially reducing its Lewis acidity while enhancing its Brønsted-Lowry basicity. Conversely, the germanium center can still accept electron density. Computational analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can provide qualitative insights. The LUMO is typically localized on the germanium atom, indicating its susceptibility to nucleophilic attack, a hallmark of a Lewis acid. The HOMO, associated with the lone pair, indicates its Lewis basic potential.

Computational Spectroscopy for Germanium(II) Hydroxide Systems

Computational spectroscopy is a vital adjunct to experimental studies, aiding in the interpretation of complex spectra and the identification of species. By simulating spectra from first principles, researchers can assign vibrational modes, predict electronic transitions, and understand the factors influencing NMR chemical shifts.

Theoretical Infrared (IR) and Raman Spectra Prediction and Vibrational Mode Assignment

Theoretical calculations of vibrational spectra are essential for identifying molecules in complex mixtures, such as those produced in matrix isolation experiments. For Ge(OH)₂, DFT calculations have been successfully used to predict its infrared (IR) spectrum, which showed excellent agreement with experimental data. dicp.ac.cnnih.gov

The calculations predict the frequencies and intensities of the fundamental vibrational modes. These modes primarily involve the stretching and bending of the Ge-O and O-H bonds. The assignment of these modes is confirmed by calculating the isotopic shifts (e.g., by substituting ¹H with ²H or using different germanium isotopes) and comparing them with experimental isotopic data. dicp.ac.cn The consistency between the calculated and observed frequencies and isotopic ratios provides strong evidence for the identification of the Ge(OH)₂ molecule. dicp.ac.cnnih.gov

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Ge(OH)₂

| Vibrational Mode | Experimental Frequency | Calculated Frequency | Isotopic Ratio (H/D) Exp. | Isotopic Ratio (H/D) Calc. | Reference |

|---|---|---|---|---|---|

| O-H Stretch | 3647.2 | 3871.4 | 1.3537 | 1.3742 | dicp.ac.cn |

| Ge-O-H Bend | 832.1 | 871.3 | 1.3323 | 1.3488 | dicp.ac.cn |

| Ge-O Stretch | 610.9 | 632.7 | 1.0021 | 1.0028 | dicp.ac.cn |

These calculations not only confirm the identity of the molecule but also provide insight into its structure and bonding. For instance, the force constants for the bonds can be derived from the vibrational frequencies, offering a measure of bond strength. researchgate.netaip.org

Electronic Spectroscopy (UV-Vis) Simulations for Electronic Transitions

Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.orgchemrxiv.org It calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

For germanium compounds, TD-DFT has been used to understand their photophysical properties. For example, in studies of platinum(IV) complexes containing hydroxide ligands, TD-DFT helped to characterize the ligand-to-metal-charge-transfer (LMCT) bands. rsc.org Similarly, simulations on anthocyanin-germanium complexes have been performed to predict their UV-Vis spectra and explain the color changes upon complexation. nih.gov These studies show that the calculated spectra, after appropriate scaling and broadening, can reproduce experimental results with good accuracy. chemrxiv.orgnih.gov

While specific TD-DFT studies on Ge(OH)₂ are not prominent in the literature, the methodology would be straightforwardly applicable. Such calculations would predict the wavelength of maximum absorption (λ(_max)) and the nature of the electronic transitions. For a Ge(II) compound, one would expect transitions involving the non-bonding lone pair orbital (n) and anti-bonding orbitals (σ* or π). These n → σ or n → π* transitions would be characteristic of the Ge(II) center's electronic structure. The calculated spectrum would be a key tool for identifying Ge(OH)₂ in solution or in the gas phase via electronic spectroscopy. acs.org

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Germanium(II) Environments

⁷³Ge is the only NMR-active stable isotope of germanium, but its properties (low natural abundance, low gyromagnetic ratio, and large quadrupole moment) make ⁷³Ge NMR spectroscopy challenging. acs.org Computational methods are therefore invaluable for predicting ⁷³Ge NMR parameters and aiding in the interpretation of experimental spectra.

Quantum chemical calculations, particularly using DFT with methods like GIPAW (Gauge-Including Projector Augmented Wave), can predict the key NMR parameters: the isotropic chemical shift (δ(_iso)) and the quadrupole coupling constant (C(_Q)). acs.org Studies on various crystalline germanates have shown that these calculations can successfully rationalize experimental data. acs.org A key finding from these studies is that the isotropic chemical shift of ⁷³Ge is highly sensitive to its coordination number, with higher coordination numbers generally corresponding to lower frequencies (more shielded nuclei). acs.org

For a hypothetical ⁷³Ge NMR measurement of Germanium(2+) dihydroxide, computational modeling would be essential. The Ge atom in Ge(OH)₂ is two-coordinate. Based on trends from computational studies of other germanium oxides, this would be expected to result in a chemical shift in a distinct region compared to the more common four- and six-coordinate germanium environments found in GeO₂ polymorphs. acs.orgacs.org The calculations would also predict a specific quadrupole coupling constant, reflecting the asymmetry of the electronic environment around the germanium nucleus. These theoretical predictions would be critical for designing experiments to detect this elusive species and for interpreting the resulting NMR data.

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Germanium(II) dihydroxide | Ge(OH)₂ |

| Germanium(IV) oxide | GeO₂ |

| Water | H₂O |

| Germanium-water adduct | Ge(H₂O) |

| Hydridogermanium hydroxide | HGeOH |

| Germanium monoxide (species) | HGeO |

| Formaldehyde analog (species) | H₂GeO |

| Triethylphosphine oxide | (C₂H₅)₃PO |

| Carbon dioxide | CO₂ |

| Anthocyanin | (General Class) |

Synthetic Strategies for Germanium Ii Hydroxide and Stabilized Analogues

Pathways to Unstabilized Germanium(II) Hydroxide (B78521) (Ge(OH)₂)

The synthesis of unstabilized germanium(II) dihydroxide, a compound often described as a poorly characterized yellow or white precipitate, relies on straightforward aqueous chemical reactions. wikipedia.org These methods typically yield a hydrous oxide, which can be represented as GeO·xH₂O or Ge(OH)₂·xH₂O. wikipedia.org

Hydrolysis of Germanium(II) Halides (e.g., GeCl₂, GeI₂)

A primary route to germanium(II) dihydroxide is the hydrolysis of germanium(II) halides. Germanium(II) chloride (GeCl₂) readily hydrolyzes in water to yield a yellow precipitate of germanium(II) hydroxide. wikipedia.orgwikipedia.orgnasa.gov The reaction proceeds via the displacement of chloride ions by hydroxide ions from water, as shown in the following equilibrium:

GeCl₂ + 2 H₂O ⇌ Ge(OH)₂(s) + 2 HCl wikipedia.org

This reaction is a common characteristic of highly reactive, low-valent metal halides. Similarly, germanium(II) iodide (GeI₂) can be hydrolyzed to produce germanium(II) hydroxide. scribd.com The resulting precipitate is only slightly soluble in water. wikipedia.org

Precipitation from Germanium(II) Salt Solutions with Base Addition

Another established method involves the addition of a base to an aqueous solution containing germanium(II) ions (Ge²⁺). This results in the precipitation of germanium(II) hydroxide. wikipedia.org The fundamental reaction for this process is:

Ge²⁺ + 2 OH⁻ → Ge(OH)₂ wikipedia.org

This technique is a standard method for precipitating metal hydroxides from salt solutions and produces a white to yellow solid. wikipedia.org

Reduction of Germanium(IV) Oxide Precursors in Aqueous Media

Germanium(II) hydroxide can also be prepared through the reduction of germanium(IV) compounds in an aqueous environment. A notable example is the reduction of an acidic solution of germanium dioxide (GeO₂) using hypophosphorous acid (H₃PO₂). wikipedia.org This process generates Ge(II) species in the solution, which can then precipitate as the hydroxide. wikipedia.org

Synthesis of Ligand-Stabilized Germanium(II) Hydroxide Complexes

The isolation and characterization of monomeric germanium(II) hydroxide have been made possible through the principles of kinetic stabilization, which involves the use of bulky ligands to prevent oligomerization and decomposition. uni-goettingen.deresearchgate.net These sterically encumbering ligands create a protective pocket around the germanium center, allowing for the formation of stable complexes.

Hydrolysis of Germanium(II) Chloride Precursors in the Presence of Bulky Ligands (e.g., β-diketiminato ligands, N-heterocyclic carbenes)

A landmark achievement in this field was the synthesis of the first stable, monomeric germanium(II) hydroxide, [LGeOH], where L represents the bulky β-diketiminato ligand [HC{(CMe)(2,6-iPr₂C₆H₃N)}₂]. researchgate.netzendy.ioacs.org This was accomplished through the controlled hydrolysis of the corresponding germanium(II) chloride precursor, LGeCl. researchgate.netzendy.io A crucial element of this synthetic strategy was the use of an Arduengo-type N-heterocyclic carbene (NHC) to act as a scavenger for the hydrogen chloride (HCl) byproduct, thereby preventing side reactions. researchgate.netzendy.io

The general reaction scheme is as follows: LGeCl + H₂O + NHC → LGeOH + [NHC-H]Cl

The bulky aryl groups on the β-diketiminato ligand provide the necessary steric shield to stabilize the Ge-OH moiety. researchgate.net In the solid state, this compound forms dimers through a weak interaction between the hydroxyl group of one molecule and the germanium lone pair of another. researchgate.netzendy.io The use of N-heterocyclic carbenes is not limited to their role as HCl traps; they can also form stable adducts with germanium(II) halides, such as GeCl₂·NHC, which are valuable precursors in organometallic synthesis. researchgate.net

| Precursor | Ligand Type | Key Reagents | Product | Reference |

| LGeCl | β-diketiminato | H₂O, N-heterocyclic carbene | LGeOH | researchgate.net |

| [LGeCl] | 2,6-diiminophenyl | Me₃SnOH | [LGeOH(SnMe₃Cl)] | researchgate.net |

Ligand Exchange Reactions to Introduce Hydroxo Moieties

Ligand exchange provides an alternative pathway to ligand-stabilized germanium(II) hydroxide complexes. One approach involves the reaction of a β-diketiminato germanium(II) triflate (LGeOTf) derivative with water. The LGeOTf itself is synthesized via a salt metathesis reaction from LGeCl and silver triflate (AgOTf). acs.org Treatment of LGeOTf with a specific N-heterocyclic carbene leads to an intermediate species, L'Ge, which then reacts with water to yield the stable germanium(II) hydroxide, LGeOH. acs.org

Another example of a reaction leading to a hydroxo moiety is the reaction of a stable β-diketiminato germanium(II) hydride (LGeH) with nitrous oxide (N₂O). researchgate.netresearchgate.net This reaction results in the formation of LGeOH. researchgate.netresearchgate.net Additionally, a deprotonation reaction of a germanium(II)-water adduct, [Ge brainscape.comcrown-5·OH₂]²⁺, using a base can yield the corresponding hydroxide adduct, [Ge brainscape.comcrown-5·OH]⁺. wikipedia.org

| Precursor | Reagent | Product | Reference |

| L'Ge | H₂O | LGeOH | acs.org |

| LGeH | N₂O | LGeOH | researchgate.netresearchgate.net |

| [Ge brainscape.comcrown-5·OH₂]²⁺ | Base | [Ge brainscape.comcrown-5·OH]⁺ | wikipedia.org |

Isolation and Purification Methodologies for Germanium(II) Hydroxide Systems

The isolation and purification of germanium(II) hydroxide and its derivatives are challenging due to their high sensitivity to the environment. nih.govresearchgate.net Specialized techniques are required to obtain pure, crystalline samples suitable for characterization.

Crystallization Techniques for Single-Crystal Growth

Obtaining single crystals is essential for unequivocal structural characterization by X-ray diffraction. researchgate.netresearchgate.net For air- and moisture-sensitive compounds like germanium(II) hydroxide analogues, crystallization must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques. rsc.orgpitt.edu

Several common techniques are adapted for these sensitive systems:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form. This is typically done in a loosely capped vial inside a glove box.

Vapor Diffusion: This is one of the most successful methods for small molecules. rsc.org A solution of the compound is placed in a small open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent." The anti-solvent is miscible with the solvent but does not dissolve the compound well. As the anti-solvent vapor slowly diffuses into the solution, the solubility of the compound decreases, promoting slow crystallization. rsc.org

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal growth. This must be done gradually to ensure the formation of high-quality single crystals.

Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface where the two liquids mix. rsc.org

The choice of solvent is critical. A comprehensive screening of solvent and anti-solvent combinations is often necessary to find the optimal conditions for single-crystal growth. rsc.org

| Solvent | Potential Anti-Solvent | Technique |

| Toluene | Pentane or Hexane | Vapor Diffusion, Layering |

| Tetrahydrofuran (THF) | Pentane or Hexane | Vapor Diffusion, Layering |

| Dichloromethane | Hexane | Vapor Diffusion, Layering |

| Acetonitrile | Diethyl Ether | Vapor Diffusion, Layering |

Table 2: Common Solvent Systems for Crystallization of Air-Sensitive Organometallic Compounds. rsc.org

Strategies for Handling Air- and Moisture-Sensitive Germanium(II) Species

Given that low-valent germanium compounds are often pyrophoric or readily decompose in the presence of air and moisture, all manipulations must be carried out under strictly anaerobic and anhydrous conditions. nih.govrsc.orgpitt.edu

Two primary pieces of equipment are indispensable for this work:

Glove Box: A glove box (or "dry box") is a sealed container filled with a high-purity inert gas, typically nitrogen or argon. pitt.edu Integrated gloves allow for the manipulation of compounds and equipment within the inert environment. The atmosphere inside the box is continuously circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels. This is the preferred environment for storing and handling highly sensitive Ge(II) species. pitt.edu

Schlenk Line: A Schlenk line is a glass manifold connected to a source of purified inert gas and a vacuum pump. pitt.edu Glassware (Schlenk flasks) can be attached to the line and repeatedly evacuated and backfilled with inert gas, a process that removes the atmospheric air. This technique allows for reactions, filtrations, and transfers to be performed on a standard lab bench while maintaining an inert atmosphere inside the glassware. pitt.edu

Specialized tools and techniques are used in conjunction with this equipment, including:

Sure/Seal™ Bottles: Anhydrous solvents and air-sensitive reagents are often packaged in bottles with a septum-lined cap, allowing for the withdrawal of liquid via a gas-tight syringe without exposing the contents to the atmosphere. pitt.edu

Syringe Techniques: Syringes must be purged thoroughly with inert gas before use to remove any residual air or moisture. pitt.edu Long needles (cannulas) are used to transfer solutions between flasks under a positive pressure of inert gas.

Inert Atmosphere Filtration: Cannula filtration involves using a filter-tipped cannula to transfer a solution from one flask to another, leaving solid impurities behind.

These rigorous techniques are crucial for the successful synthesis, isolation, and characterization of germanium(II) hydroxide systems. nih.govaps.org

Rational Design of Germanium(II) Hydroxide Precursors and Reaction Conditions

The progression from serendipitous discovery to predictable synthesis in chemistry relies on the rational design of precursors and reaction conditions. For germanium(II) hydroxide and its derivatives, this involves designing molecular precursors that have built-in features to ensure stability and control reactivity. acs.orgrsc.org

A key design principle is the use of bulky, sterically demanding ligands that encapsulate and protect the reactive Ge(II) center. researchgate.net These ligands, such as β-diketiminates or bulky amides, create a "kinetic pocket" that prevents intermolecular interactions which could lead to decomposition or unwanted oxidation. cdnsciencepub.comresearchgate.net

Recent research has focused on designing organometallic germanium(II) complexes as single-source precursors for germanium-based nanomaterials. rsc.org For example, novel aminoiminate germanium(II) precursors have been synthesized. The choice of the ligand system directly influences the stability of the precursor and the conditions required for its subsequent conversion. A study comparing an aminotroponiminate (ATI) precursor with an amidinate (Am) precursor found that the latter, having higher ring strain, underwent thermolysis at a much lower temperature (160 °C vs. >300 °C) to produce Ge/GeO₂ core/shell nanoparticles. rsc.org This demonstrates a clear link between the designed molecular structure of the precursor and the processing conditions required.

| Precursor | Ligand Type | Thermolysis Temp. | Resulting Material | Reference |

| (ATI)GeZ | Aminoiminate | >300 °C | Ge/GeO₂ NPs (5 nm) | rsc.org |

| (Am)₂Ge | Amidinate | 160 °C | Ge/GeO₂ NPs (5 nm) | rsc.org |

Table 3: Comparison of Rationally Designed Germanium(II) Precursors for Nanoparticle Synthesis. rsc.org NPs = Nanoparticles.

Another aspect of rational design involves creating precursors with pre-formed bonds that are retained in the final material. For instance, designing a germanium alkoxide precursor that contains -OSi(OtBu)₃ groups allows for the synthesis of molecular precursors to M-O-Ge materials, with the goal of preserving the M-O-Ge linkage upon deposition onto a surface like silica. rsc.org Similarly, the controlled hydrolysis of GeCl₂·dioxane complex to form a GeOₓ glass, which then undergoes thermal disproportionation, is another designed route to germanium nanocrystals. rsc.org This approach offers a more scalable process compared to other solid-state methods. rsc.org These examples highlight a shift towards a more predictive and controlled synthesis of germanium-based materials, starting from carefully designed molecular precursors.

Fundamental Reactivity and Transformation Pathways of Germanium Ii Hydroxide Systems

Acid-Base Chemistry of Germanium(II) Hydroxides

The acid-base behavior of germanium(II) dihydroxide encompasses both proton transfer (Brønsted-Lowry) and electron pair sharing (Lewis) concepts.

Germanium(II) dihydroxide exhibits amphoteric character, meaning it can act as both a Brønsted-Lowry acid and a base. wikipedia.orgkhanacademy.org As a base, it reacts with acids. For instance, it is soluble in hydrochloric acid (HCl), indicating a reaction where the hydroxide (B78521) ions accept protons. wikipedia.org Conversely, as an acid, it can react with bases. It is slightly soluble in alkaline solutions, suggesting the donation of a proton from the hydroxide groups to form germanite ions. wikipedia.org

The reactivity of related germanium(II) aqua-complexes further illustrates this acidic potential. A dicationic Ge(II) complex coordinated with a crown ether and a water molecule, [Ge wikipedia.orgcrown-5·OH₂]²⁺, can be deprotonated by a base to form the corresponding hydroxide adduct, [Ge wikipedia.orgcrown-5·OH]⁺. wikipedia.org This deprotonation demonstrates the Brønsted-Lowry acidic nature of a water molecule coordinated to a Ge(II) center.

Table 1: Brønsted-Lowry Reactions of Germanium(II) Species

| Reaction Type | Reactant | Reagent | Products | Description |

|---|---|---|---|---|

| Base Behavior | Ge(OH)₂ | H⁺ (from acid) | Ge²⁺(aq) + 2H₂O | Ge(OH)₂ dissolves in acid. wikipedia.org |

| Acid Behavior | Ge(OH)₂ | OH⁻ (from base) | [GeO(OH)]⁻(aq) + H₂O | Ge(OH)₂ shows slight solubility in alkali. wikipedia.org |

| Acid Behavior | [Ge wikipedia.orgcrown-5·OH₂]²⁺ | Base | [Ge wikipedia.orgcrown-5·OH]⁺ + HB⁺ | A Ge(II)-aqua complex is deprotonated. wikipedia.org |

The Germanium(II) center is characterized by a valence shell with a filled s orbital and empty p orbitals, which allows it to act as a Lewis acid by accepting electron pairs from donor molecules (Lewis bases). wikipedia.org The Lewis acidity of Ge(II) has been demonstrated through the formation of stable complexes with various Lewis bases. For example, the apical germanium atom in certain germacarboranes acts as a Lewis acid site, forming complexes with 2,2'-bipyridine. acs.org

Studies comparing dicationic germanium(II) and tin(II) complexes have found that the germanium(II) center is generally the more Lewis acidic of the two. researchgate.net This Lewis acidity is strong enough that in the presence of ligands like triethylphosphine (B1216732) oxide (TEPO), the Ge(II) center will coordinate with them, sometimes replacing other existing ligands. researchgate.net The Ge(II) cation's ability to act as a Lewis acid is fundamental to its coordination chemistry and its potential use as a catalyst. wikipedia.orgresearchgate.net

Table 2: Examples of Lewis Acid Behavior of Germanium(II) Centers

| Germanium(II) Species | Lewis Base | Resulting Complex/Product | Reference |

|---|---|---|---|

| Germacarborane | 2,2'-bipyridine | Adduct formation | acs.org |

| Ge(II) dications | Triethylphosphine oxide (TEPO) | Coordination complexes | researchgate.net |

Redox Behavior and Disproportionation Reactions

The +2 oxidation state of germanium is less stable than the +4 state, making Ge(II) compounds susceptible to oxidation and disproportionation.

Germanium(II) compounds are readily oxidized to the more stable Germanium(IV) state. This transformation is a key feature of their chemical reactivity. The oxidation of a dicationic Ge(II) complex, [LGe]²⁺ (where L is a tris(1-ethyl-benzoimidazol-2-ylmethyl)amine ligand), with the fluorinating agent Selectfluor results in the formation of the Ge(IV) species [LGeF₂]²⁺. rsc.org This reaction demonstrates a clear pathway for the two-electron oxidation of Ge(II) to Ge(IV). rsc.org Similarly, other Ge(II) compounds, such as germylene hydrides, can be oxidized to Ge(IV) by reacting with elemental sulfur. wikipedia.org

When heated, germanium(II) dihydroxide (or its dehydrated form, germanium monoxide, GeO) undergoes disproportionation, a reaction where a single species is simultaneously oxidized and reduced. Thermal annealing of a Ge(OH)₂ precursor induces dehydration and disproportionation, yielding elemental germanium (Ge(0)) and germanium(IV) oxide (GeO₂). rsc.org This process is a solid-state route for synthesizing germanium nanocrystals (Ge NCs) embedded within a germania (GeO₂) matrix. rsc.org The disproportionation can begin at temperatures as low as 250 °C. rsc.org A similar reaction occurs when germanium monoxide is heated, producing germanium metal and germanium dioxide. ulb.ac.bewikipedia.org

Table 3: Redox and Disproportionation Reactions

| Reaction Type | Reactant | Conditions/Reagents | Products | Oxidation State Change |

|---|---|---|---|---|

| Oxidation | [LGe]²⁺ | Selectfluor | [LGeF₂]²⁺ | Ge(II) → Ge(IV) rsc.org |

| Disproportionation | Ge(OH)₂ | Thermal Annealing (>250°C) | Ge(0) + GeO₂ | Ge(II) → Ge(0) and Ge(IV) rsc.org |

| Disproportionation | GeO | Heating (~1000°C) | Ge(0) + GeO₂ | Ge(II) → Ge(0) and Ge(IV) wikipedia.org |

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orgchemguide.co.uk For germanium(II) dihydroxide, this involves the substitution of its hydroxide (OH⁻) ligands. The solubility of Ge(OH)₂ in hydrochloric acid implies a ligand exchange reaction where hydroxide ions are replaced by chloride ions to form chloro-complexes of germanium(II). wikipedia.org

In more defined systems, weakly coordinated ligands on a Ge(II) center can be readily exchanged. For example, the triflate (OTf⁻) ligand in a Ge(II) crown ether complex can be substituted by water or ammonia (B1221849) molecules. wikipedia.org This highlights the lability of ligands attached to the Ge(II) center and its ability to coordinate with a variety of different donor species, which is a key aspect of its solution-state chemistry.

Reactions with Protic Reagents (e.g., Alcohols, Phenols)

Direct experimental data on the reaction of isolated Germanium(II) dihydroxide with protic reagents such as alcohols and phenols is not extensively documented in the scientific literature. However, the reactivity of other Germanium(II) compounds can provide insights into the expected behavior of Ge(OH)₂. It is anticipated that Germanium(II) dihydroxide would react with alcohols (ROH) and phenols (ArOH) in a manner analogous to other metal hydroxides, leading to the formation of germanium(II) alkoxides and phenoxides, respectively, with the concurrent elimination of water.

The general proposed reaction can be represented as: Ge(OH)₂ + 2 ROH → Ge(OR)₂ + 2 H₂O Ge(OH)₂ + 2 ArOH → Ge(OAr)₂ + 2 H₂O

While these specific reactions with Ge(OH)₂ as a starting material are not well-documented, the synthesis of Germanium(II) alkoxides and phenoxides from other Germanium(II) precursors is known, suggesting that the Ge-O bond formation with alcohols and phenols is a feasible pathway.

Substitution of Hydroxo Ligands for Other Anionic or Neutral Donors

The substitution of the hydroxo (-OH) ligands in Germanium(II) dihydroxide by other anionic or neutral donor ligands represents a potential, though not extensively studied, avenue for the synthesis of a variety of Germanium(II) complexes. The lone pair of electrons on the Germanium(II) center imparts Lewis acidic character, allowing it to interact with various donor molecules.

Anionic Ligands: It is plausible that the hydroxide ligands in Ge(OH)₂ could be displaced by other anions, such as halides (Cl⁻, Br⁻, I⁻), pseudo-halides (CN⁻, SCN⁻), or carboxylates (RCOO⁻). Such reactions would likely be equilibrium-driven and influenced by factors like the relative nucleophilicity of the incoming ligand and the stability of the resulting Germanium(II) complex. For instance, in the presence of a high concentration of chloride ions, Ge(OH)₂ might be expected to convert to a chlorogermanate(II) species.

Neutral Donors: Neutral donor ligands with soft donor atoms like nitrogen (in amines, pyridines) or phosphorus (in phosphines) could potentially coordinate to the Germanium(II) center. However, the stability of such adducts with Ge(OH)₂ is not well-documented. The formation of stable Germanium(II) complexes with neutral donors is more commonly observed with other Germanium(II) precursors that possess more labile leaving groups than hydroxide.

Oligomerization and Polymerization Processes

The inherent reactivity of the Ge-OH bond in Germanium(II) dihydroxide provides a pathway for condensation reactions, leading to the formation of larger, more complex structures. These processes are fundamental to the transformation of Ge(OH)₂ into germanium oxides and related materials.

Formation of Oxide-Bridged Oligomers or Polymeric Structures

Germanium(II) dihydroxide is known to be unstable and can readily undergo dehydration and condensation to form oxide-bridged oligomers and polymeric structures. This process is analogous to the behavior of other metal hydroxides, which often form extended oxide or hydroxide networks. The initial precipitate formed when a base is added to a solution containing Ge(II) ions is often described as hydrous germanium(II) oxide, GeO·xH₂O, which implies a structure with a significant degree of Ge-O-Ge linkages wikipedia.org.

Upon heating or under basic conditions, Ge(OH)₂ can eliminate water molecules to form germanoxane (-Ge-O-Ge-) linkages. This process can continue, leading to the formation of three-dimensional germanium(II) oxide (GeO).

Condensation Reactions Leading to Germanium-Oxygen Frameworks

The condensation of Germanium(II) dihydroxide is a key step in the formation of germanium-oxygen frameworks. A notable reaction occurs when Ge(OH)₂ is digested with sodium hydroxide, which results in the formation of a brown, insoluble compound with the approximate stoichiometry of (HGe)₂O₃ wikipedia.org. This product is thought to contain Ge-H bonds, suggesting a complex rearrangement and partial oxidation may occur alongside condensation wikipedia.org. The formation of such a structure highlights the intricate nature of condensation reactions involving Germanium(II) species.

Reactions with Small Molecules and Inorganic Reagents

The Germanium(II) center in Ge(OH)₂ possesses a lone pair of electrons, making it susceptible to oxidation. This reactivity is particularly evident in its interactions with small molecules that can act as oxidizing agents.

Oxidative Addition Reactions (e.g., with Chalcogens)

While direct reactions of Germanium(II) dihydroxide with chalcogens (sulfur, selenium, tellurium) are not well-documented, the reactivity of other Germanium(II) compounds, such as germylenes, provides a strong indication of the expected outcome. Germylenes are known to undergo oxidative addition reactions with elemental chalcogens to form Germanium(IV) species containing Ge=Chalcogen double bonds or Ge-(Chalcogen)₂ single bonds.

It is therefore plausible that Germanium(II) dihydroxide could react with chalcogens in an oxidative addition pathway. For example, a reaction with sulfur could potentially yield a Germanium(IV) species containing both hydroxide and sulfide (B99878) or thiosulfate (B1220275) ligands. The general transformation can be represented as:

Ge(II)(OH)₂ + E → [Oxidized Germanium(IV) product] (where E = S, Se, Te)

The precise nature of the product would likely depend on the reaction conditions and the stoichiometry of the reactants. Such reactions are of interest for the synthesis of novel germanium-chalcogenide materials.

Insertion Reactions into Germanium-Ligand Bonds

The reactivity of Germanium(II) systems, particularly those analogous to Germanium(II) dihydroxide such as germylenes (:GeR₂) and germanium(II) hydrides, is characterized by their ability to undergo insertion reactions into various σ-bonds. This reactivity is fundamental to the Ge(II) center, which possesses a lone pair of electrons and an empty p-orbital, enabling it to react with a variety of substrates. While direct studies on Ge(OH)₂ are limited due to its poorly characterized and likely polymeric nature, the behavior of well-defined molecular Germanium(II) compounds provides crucial insights into these transformation pathways. wikipedia.orgescholarship.org

Germylene hydrides, for instance, have been shown to participate in a range of hydrogenation reactions. wikipedia.org The reactivity involves the transfer of both the hydrogen and the germylene moiety to an unsaturated bond. acs.org A notable example is the reaction of a stable germanium(II) hydride with carbon dioxide, which results in the insertion of CO₂ into the Ge-H bond to form a germanium(II) ester of formic acid. acs.org Similarly, these hydrides react with alkynes, leading to the 1,2-addition of the Ge-H bond across the carbon-carbon triple bond, yielding germanium(II)-substituted alkenes. wikipedia.orgacs.org

Insertion reactions are not limited to bonds involving hydrogen. Germylenes can insert into carbon-halogen bonds, a process that can proceed through a two-step radical mechanism or via the formation of a donor-acceptor complex. wikipedia.org The insertion of germylenes into strained Carbon-Germanium (C-Ge) bonds has also been observed. wikipedia.org Furthermore, reactions involving the insertion of GeCl₂ into Ge-Si bonds of silylated germylenes have been reported, creating pathways to precursors for unsaturated group 14 cluster molecules. mdpi.com

A summary of representative insertion reactions involving Germanium(II) centers is presented below.

| Reactant 1 | Reactant 2 | Product Type | Bond Inserted Into | Reference |

| LGeH | Carbon Dioxide (CO₂) | Germanium(II) formate (B1220265) ester | Ge-H | acs.org |

| LGeH | Alkynes (e.g., ethyl propiolate) | Vinyl germylene | Ge-H | wikipedia.org |

| LGeH | Elemental Sulfur | Germanium dithiocarboxylic acid analogue | Ge-H | acs.org |

| Me₂Ge | Benzyl bromide | Insertion product | C-Br | wikipedia.org |

| [(Me₃Si)₃Si]₂Ge:·PMe₃ | GeCl₂·dioxane | Digermane derivative | Ge-Si | mdpi.com |

L represents a bulky β-diketiminato ligand.

These reactions highlight the versatility of the Germanium(II) center, which can be tuned by the ligands attached to it. The balance between oxidative addition and reductive elimination is key to the catalytic potential of these species. wikipedia.org

Formation of Heterobimetallic or Polymetallic Complexes via Hydroxo Bridging

The hydroxide functionality in Germanium(II) compounds, such as LGeOH (where L is a stabilizing ligand), serves as a crucial building block for the synthesis of heterobimetallic and polymetallic complexes. The Ge-OH group can react with various metal complexes, leading to the formation of a μ-oxo bridge (Ge-O-M) and linking the Germanium(II) center to another metal (M). This strategy allows for the creation of compounds containing two different metals in close proximity, which can lead to unique reactivity and properties. chesci.com

The synthesis of such complexes often involves the reaction of a germanium(II) hydroxide derivative with organometallic precursors of a second metal. For example, stable germanium hydroxide complexes have been used to prepare monomeric heterobimetallic oxides with a Ge(II)-O-M skeleton. acs.orgnih.gov In these reactions, the germanium hydroxide LGeOH reacts with compounds like Cp₃M (M = Yb, Y) or Cp₂MMe₂ (M = Zr, Hf), resulting in the elimination of a small molecule (e.g., HCp) and the formation of a Ge-O-M linkage. acs.orgnih.govnih.gov

The resulting heterobimetallic oxides, such as LGe(μ-O)M(THF)Cp₂ and LGeOM(Me)Cp₂, have been isolated and characterized. acs.orgnih.gov X-ray structural analysis of these complexes reveals a bent Ge-O-M arrangement. nih.govnih.gov For instance, in LGe(μ-O)M(THF)Cp₂ (M = Yb, Y), the Ge-O-M angle is between 151-154°, while in LGeOM(Me)Cp₂ (M = Zr, Hf) the angle is around 142-144°. acs.orgnih.govnih.gov

Key examples of heterobimetallic complexes formed via hydroxo bridging are detailed in the table below.

| Germanium(II) Precursor | Metal Reactant | Resulting Complex | M-O-Ge Angle (°) | Reference |

| LGeOH | Cp₃Yb | LGe(μ-O)Yb(THF)Cp₂ | 151-154 | acs.orgnih.gov |

| LGeOH | Cp₃Y | LGe(μ-O)Y(THF)Cp₂ | 151-154 | acs.orgnih.gov |

| LGeOH | Cp₂ZrMe₂ | LGeOM(Me)Cp₂ | 143.8 | nih.gov |

| LGeOH | Cp₂HfMe₂ | LGeOM(Me)Cp₂ | 141.9 | nih.gov |

L = HC[C(Me)N(Ar)]₂; Ar = 2,6-iPr₂C₆H₃; Cp = Cyclopentadienyl (B1206354); Me = Methyl; THF = Tetrahydrofuran

This synthetic approach demonstrates the utility of the OH functionality on Germanium(II) compounds for constructing complex molecular architectures with multiple, distinct metal centers. nih.gov The proximity of the different metals in these complexes allows for potential electronic interactions and cooperative reactivity. chesci.com

Advanced Spectroscopic and Structural Elucidation Techniques for Germanium Ii Hydroxide

X-ray Diffraction Analysis (XRD) for Solid-State Structures

X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. Its application to Germanium(II) hydroxide (B78521) and its derivatives provides fundamental insights into their solid-state arrangements.

Single-Crystal X-ray Diffraction for Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) offers unparalleled detail regarding molecular geometry, including precise bond lengths and angles. wikipedia.orglibretexts.orgchemistrytalk.org Due to the difficulty in growing single crystals of pure Ge(OH)₂, researchers have successfully synthesized and analyzed stabilized derivatives. A notable example is a Germanium(II) hydroxide stabilized by a bulky β-diketiminato ligand, [LGeOH] (where L = HC{C(Me)N(Ar)}₂; Ar = 2,6-iPr₂C₆H₃).

The analysis of this crystalline analogue revealed that the germanium atom exists in a distorted pyramidal geometry. nih.gov In the solid state, these monomeric units form dimers through an interaction between the hydroxyl group of one molecule and the stereochemically active lone pair of electrons on the germanium atom of an adjacent molecule. This structural motif provides critical insight into the potential intermolecular interactions in simpler Ge(OH)₂ forms. The Ge-O bond lengths in such stabilized compounds are typically found to be in the range of 1.758–1.769 Å. nih.govacs.org

| Compound Type | Bond | Bond Length (Å) | Angle | Angle (°) |

|---|---|---|---|---|

| Stabilized Ge(II) Hydroxide | Ge-O | 1.758 - 1.769 | Ge-O-M (M=Y, Yb) | 151 - 154 |

| Y-O | 2.059 - 2.066 | |||

| Germanium(II) Aryloxides | Ge-O | 1.8 - 1.9 |

Powder X-ray Diffraction for Bulk Crystallinity and Phase Identification

Powder X-ray diffraction (PXRD) is a rapid analytical technique used primarily for the phase identification of crystalline materials and can provide information on unit cell dimensions. carleton.edu When applied to samples of simple Germanium(II) hydroxide, which is typically precipitated from aqueous solutions, the resulting diffractogram often shows broad, featureless humps, known as amorphous halos, rather than sharp Bragg peaks. icdd.com

This lack of sharp peaks confirms the amorphous or poorly crystalline nature of the material, indicating an absence of long-range atomic order. icdd.com While PXRD cannot provide detailed atomic coordinates for such materials, it is crucial for confirming their non-crystalline state. researchgate.netosti.gov For comparison, crystalline germanium oxides, such as GeO₂, exhibit distinct and sharp diffraction patterns that allow for unambiguous phase identification and characterization of the material's purity and crystallite size. researchgate.netresearchgate.netresearchgate.net The technique is therefore essential for monitoring changes in crystallinity, for instance, during the thermal treatment of Ge(OH)₂ to form Ge nanocrystals embedded in an oxide matrix. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For germanium compounds, multinuclear NMR provides data on structure and dynamics in both solution and solid states.

Multinuclear NMR (¹H, ¹³C, ⁷³Ge) for Solution-State Structure and Dynamics

Solution-state NMR is instrumental in confirming that solid-state structures, like those of stabilized Ge(II) hydroxides, are retained in solution. nih.gov ¹H NMR spectroscopy is routinely used to characterize the organic ligands in stabilized complexes and to identify the resonance of the hydroxide proton.

⁷³Ge is the only NMR-active nucleus of germanium, but its properties present significant challenges for detection. huji.ac.il It has a low natural abundance (7.73%), a low gyromagnetic ratio, and a large nuclear quadrupole moment, which leads to broad resonance signals in environments of low symmetry. huji.ac.ilchemrxiv.org Despite these difficulties, ⁷³Ge NMR is highly sensitive to the coordination environment of the germanium atom. For stabilized Ge(II) hydroxide complexes, ⁷³Ge NMR can provide valuable information about the electronic structure at the metal center. The chemical shifts for germanium alkoxides, which are closely related to hydroxides, have been reported in the range of δ -37.8 to -47.5 ppm (relative to GeMe₄). researchgate.net

| Nucleus | Spin (I) | Natural Abundance (%) | Key Applications |

|---|---|---|---|

| ¹H | 1/2 | 99.98 | Detection of -OH protons and organic stabilizing ligands. |

| ¹³C | 1/2 | 1.1 | Structural analysis of organic stabilizing ligands. |

| ⁷³Ge | 9/2 | 7.73 | Directly probes the local electronic environment of the Germanium atom. |

Solid-State NMR for Local Environments and Structural Disorder

Solid-state NMR (ssNMR) provides insight into the structure of materials in their native solid form. However, for amorphous Germanium(II) hydroxide, obtaining high-resolution ⁷³Ge ssNMR spectra is exceedingly difficult. The structural disorder inherent in an amorphous material, combined with the large quadrupole moment of the ⁷³Ge nucleus, results in extremely broad and featureless spectra from which specific structural information is hard to extract. researchgate.net This is a phenomenon also observed in other disordered materials like vitreous germanates. researchgate.net

Nonetheless, the technique is invaluable for studying crystalline germanium-containing materials, where it can distinguish between different coordination environments (e.g., four-, five-, and six-coordinate Ge). researchgate.net Studies on crystalline germanium oxides have shown that ⁷³Ge ssNMR can yield quadrupole coupling constants ranging from 9 to 35 MHz, which are sensitive to variations in Ge-O bond lengths. researchgate.net While direct application to amorphous Ge(OH)₂ is challenging, these studies demonstrate the potential of ssNMR to characterize local order and structural defects in more crystalline germanium oxide materials that may be derived from Ge(OH)₂. nih.govsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and analyzing the fragmentation patterns of compounds. nih.gov For Germanium(II) dihydroxide (Ge(OH)₂), the theoretical average molecular mass is approximately 108.64 g/mol , with a monoisotopic mass of about 109.94 u. chemspider.com

Germanium has five naturally occurring isotopes: ⁷⁰Ge (21.23%), ⁷²Ge (27.66%), ⁷³Ge (7.72%), ⁷⁴Ge (35.94%), and ⁷⁶Ge (7.45%). acs.org This isotopic distribution leads to complex and characteristic patterns in the mass spectrum, which can be used to identify germanium-containing fragments. nih.gov

The fragmentation of germanium hydrides in a mass spectrometer often involves the loss of hydrogen atoms, leading to ions like GeₙH⁺ and Geₙ⁺. nih.gov A similar process of hydroxyl group fragmentation would be expected for Germanium(II) dihydroxide. High-resolution mass spectrometry is essential to fully elucidate these complex fragmentation patterns. nih.gov

| Isotope | Natural Abundance (%) |

| ⁷⁰Ge | 21.23 |

| ⁷²Ge | 27.66 |

| ⁷³Ge | 7.72 |

| ⁷⁴Ge | 35.94 |

| ⁷⁶Ge | 7.45 |

Data sourced from Analytical Chemistry. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present. kfupm.edu.samccrone.com This is particularly important for germanium, which can exist in different oxidation states (e.g., Ge⁰, Ge²⁺, Ge⁴⁺).

In XPS analysis, the binding energy of core-level electrons is measured. mccrone.com These binding energies are sensitive to the chemical environment of the atom, allowing for the differentiation of oxidation states. youtube.com For germanium, the Ge 3d and Ge 2p peaks are often analyzed. The binding energy of these peaks shifts to higher values as the oxidation state of germanium increases. youtube.com

Studies on the oxidation of germanium have shown that the Ge 3d peak for elemental germanium (Ge⁰) is around 29.4-29.6 eV, while the oxidized states (GeOₓ) appear at higher binding energies, in the range of 31-34 eV. kfupm.edu.saresearchgate.net Similarly, the Ge 2p₃/₂ peak for Ge⁰ is at approximately 1217-1218 eV, with oxidized forms appearing at higher energies. kfupm.edu.saresearchgate.net For instance, the Ge⁴⁺ state in GeO₂ results in a shift of about 3.5 eV for the Ge 3d₅/₂ peak and 2.8 eV for the Ge 2p₃/₂ peak towards higher binding energies. researchgate.net

| Germanium Species | Ge 3d Binding Energy (eV) | Ge 2p₃/₂ Binding Energy (eV) |

| Ge⁰ (metallic) | 29.4 - 29.6 | 1217 - 1218 |

| GeOₓ (oxidized) | 31 - 34 | >1218 |

Binding energies are approximate and can vary based on experimental conditions and the specific nature of the oxide. kfupm.edu.saresearchgate.net

Electron Microscopy Techniques for Morphological and Nanostructural Analysis

Electron microscopy techniques are vital for visualizing the morphology and nanostructure of materials at high resolution.

Transmission Electron Microscopy (TEM) is an essential tool for characterizing the size, shape, and crystal structure of nanoparticles. mdpi.com TEM analysis of germanium nanoparticles has revealed details about their diameters and crystalline nature. researchgate.netacs.org For instance, TEM has been used to confirm the presence of Ge nanocrystals with a measured d-spacing consistent with the crystalline cubic Ge (111) plane. researchgate.net The technique can also be used to observe the formation of nanoparticles in real-time, such as the precipitation of Ge nanoparticles in glasses under an electron beam. aip.org

Scanning Electron Microscopy (SEM) is used to study the surface morphology of materials. researchgate.netresearchgate.net It provides a three-dimensional view of the sample's surface topography. SEM has been employed to observe the changes in the surface morphology of germanium wafers after various treatments and to study the evolution of nanostructures on germanium surfaces under ion irradiation. cityu.edu.hkresearchgate.net For germanium nanowires, SEM analysis has shown a reduction in diameter after chemical etching to remove surface oxides, confirming the effectiveness of the process. researchgate.net

Applications in Materials Science and Catalysis Utilizing Germanium Ii Hydroxide Derivatives

Role in Catalysis and Organometallic Transformations

Low-valent germanium compounds are increasingly recognized for their catalytic prowess, challenging the traditional dominance of transition metals in many chemical transformations. These main-group element catalysts present advantages such as different reactivity patterns and potentially lower toxicity.

Germanium(II) Catalysts for Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While often catalyzed by precious metals, Germanium(II) derivatives have been developed as effective alternatives.

Cationic Ge(II) compounds, particularly those coordinated with cyclopentadienyl (B1206354) (Cp) ligands, have been investigated for this purpose. Unlike their silicon analogues, these Ge(II) catalysts are notably stable against air and moisture, making them more practical for laboratory use. While some cationic Ge(II) compounds are initially inactive for the hydrosilylation of carbon-carbon multiple bonds, they can be activated in the presence of oxygen.

Other Germanium(II) systems have also shown significant catalytic activity. For instance, Ge(II) crown ether complexes have been successfully used to catalyze the hydrosilylation of aldehydes, reducing them efficiently and selectively. Research into the mechanism of these reactions indicates that the catalysis originates from the germanium(II) center. Furthermore, intramolecular phosphine-stabilized tetra-coordinated germanium(IV) di-cations have been tested as catalysts for the hydrosilylation of aromatic aldehydes, demonstrating the broader potential of germanium-based systems in this area.

Table 1: Examples of Germanium(II)-Catalyzed Hydrosilylation Reactions

| Catalyst Type | Substrate | Key Findings |

|---|---|---|

| Cationic Ge(II) Crown Ether Complexes | Aldehydes | Efficient and selective reduction to one product. |

| Cationic Cp-coordinated Ge(II) Compounds | Carbon-Carbon Multiple Bonds | Catalytically inactive initially, but can be activated by oxygen. |

Germanium(II) Catalysts for Hydroboration Reactions

Hydroboration, the addition of a hydrogen-boron bond to a multiple bond, is a fundamental reaction in organic synthesis. Germanium(II) hydride complexes have proven to be exceptionally efficient catalysts for this transformation, particularly for carbonyl compounds.

Bulky, two-coordinate Germanium(II) hydride complexes can achieve quantitative conversions in the hydroboration of various unactivated and sterically hindered carbonyl compounds with catalyst loadings as low as 0.05 mol %. These catalysts exhibit turnover frequencies exceeding 13,300 h⁻¹, rivaling the activity of many established catalyst systems.

The catalytic activity extends to a range of substrates. Low-valent germanium hydrides supported by bis-guanidinato anions have been used for the chemoselective reduction of heterocumulenes like carbodiimides and isocyanates. Furthermore, germanium hydride catalysts have been successfully employed for the selective hydroboration of a wide array of ketones, where reducible groups such as alkenes, esters, and nitro groups remain unaffected. The proposed mechanism for these reactions often involves insertion and Ge−O/B−H bond metathesis pathways.

Development of Germanium(II)-Based Lewis Acid Catalysts

While the field of germanium Lewis acid chemistry has been historically underdeveloped, recent research has highlighted the potential of Ge(II) and Ge(IV) compounds as potent Lewis acid catalysts. Lewis acids are electron-pair acceptors that can activate substrates for a variety of chemical reactions.

Bis(catecholato)germanes are a class of Ge(IV) compounds that exhibit high Lewis acidity. These have been successfully used as catalysts for reactions including the hydroboration of alkynes and Friedel-Crafts alkylations.

More directly related to Ge(II) chemistry, the Lewis acidity of Ge(II) and Sn(II) crown ether complexes has been systematically studied. These studies found that the Ge²⁺ center is generally more Lewis acidic than the Sn²⁺ center. The open coordination sphere of cationic Ge(II) compounds makes them excellent candidates for catalysis, as it facilitates interaction with various substrates. These Germanium(II) Lewis acids have been effectively applied in the hydrosilylation of carbonyl compounds.

Cooperative Catalysis with Transition Metals

The unique electronic properties of Germanium(II) centers allow them to participate in cooperative catalysis, often in conjunction with transition metals. In these systems, the germanium compound can act as a ligand, influencing the reactivity of the metallic center.

The Germanium(II) center in dicationic compounds possesses a lone pair of electrons that it can donate to transition metal cations like Ag(I) and Au(I). This results in the formation of complexes where the Ge(II) unit acts as a σ-donor ligand. The bonding in these adducts is further stabilized by π-back donation from the filled d-orbitals of the transition metal to the vacant p-orbitals on the germanium center. This interaction demonstrates the ability of Ge(II) species to function as key components in bimetallic catalytic systems, where both the main group element and the transition metal can play a role in bond activation and catalysis.

Precursors for Advanced Inorganic Materials

Germanium(II) compounds are valuable precursors for the synthesis of advanced inorganic materials, most notably germanium nanocrystals and other nanostructures. The choice of precursor is critical in controlling the size, shape, and properties of the resulting nanomaterials.

Synthesis of Germanium Nanocrystals and Nanostructures

Germanium nanocrystals are of significant interest due to their quantum confinement effects and potential applications in optoelectronics. Solution-phase synthesis offers a scalable and controllable method for their production.

A convenient, single-source solution synthesis utilizes the Germanium(II) precursor Ge[N(SiMe₃)₂]₂. Through thermal reduction of this compound in a non-coordinating solvent, germanium nanocrystals can be produced. This anhydrous method provides a straightforward route to these nanomaterials. While other precursors like germanium dioxide (GeO₂) or germanium halides are also used, Ge(II) compounds offer a distinct pathway for the formation of nanostructures. For instance, one-dimensional germanium nanorods have been synthesized using diphenylgermane (B155566) as a germanium precursor in a solution-liquid-solid method.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Germanium(2+) dihydroxide |

| Germanium(II) hydroxide (B78521) |

| Germanium dioxide |

| Germanium(II) chloride |

| Sodium hydroxide |

| Perchloric acid |

| Hydrochloric acid |

| Hypophosphorous acid |

| Diphenylgermane |

| Silver(I) |

| Gold(I) |

Precursors for Germanium-Carbon Hybrid Materials (e.g., Ge@C)

Germanium-carbon (Ge@C) hybrid materials are of significant interest, particularly as high-capacity anode materials for lithium-ion batteries. Germanium(II) hydroxide derivatives, specifically germanium(II) salicyl alcoholates, have been successfully employed as precursors for the synthesis of porous Ge@C composites.

In a notable study, germanium(II) 2-(oxidomethyl)phenolate and its substituted analogues were synthesized and utilized in a thermally induced twin polymerization process. This process yields organic-inorganic hybrid materials composed of a germanium-containing phenolic resin. Subsequent carbonization of this resin under reductive conditions results in the formation of a porous Ge@C material. The key steps in this synthesis are outlined below:

Synthesis of Germanium(II) Precursors: Germanium(II) salicyl alcoholates are prepared. These molecules can form oligomeric structures through intermolecular coordination.

Twin Polymerization: Thermal treatment of the germanium(II) precursors leads to a twin polymerization reaction, forming a germanium-containing phenolic resin.

Carbonization: The resulting resin is carbonized in a reductive atmosphere to yield the final porous Ge@C hybrid material.

The Ge@C materials produced through this method exhibit promising electrochemical performance as anode materials in Li-ion batteries, demonstrating high reversible capacities and good cycling stability.

| Property | Value |

| Reversible Capacity | ~540 mAh g⁻¹ |

| Current Density | 346 mA g⁻¹ |

| Cycle Life | Stable for over 100 cycles |

Table 1: Electrochemical performance of Ge@C materials derived from Germanium(II) salicyl alcoholates.

Fabrication of Germanium-Based Thin Films for Optoelectronics

Germanium-based thin films are crucial components in a variety of optoelectronic devices due to germanium's favorable properties, such as its high refractive index and transparency in the infrared region. Germanium(II) compounds are emerging as important precursors for the deposition of these thin films, particularly for germanium oxide (GeO₂) layers.

While germanium(IV) precursors have been more traditionally used, recent research has focused on the development of novel germanium(II) precursors for techniques like Atomic Layer Deposition (ALD). ALD allows for the precise, layer-by-layer growth of thin films with excellent conformity and thickness control, which is essential for modern electronic components.

New heteroleptic germanium(II) precursors, for instance, containing β-diketonate and N-alkoxy carboxamidate-type ligands, have been synthesized and investigated for the ALD of GeO₂ thin films. acs.orgresearchgate.netnih.gov These precursors are designed to have high volatility and thermal stability, which are critical properties for successful ALD. For example, a liquid germanium(II) complex, Ge(tmhd)Cl, has shown excellent vaporization properties with no residue at 198 °C, making it a promising candidate for ALD processes. acs.orgresearchgate.net

The ALD process using such a Ge(II) precursor with an oxidant like H₂O₂ allows for the self-limiting growth of amorphous GeO₂ films at deposition temperatures ranging from 300 to 350 °C, with a growth per cycle of approximately 0.27 Å/cycle. acs.orgresearchgate.netnih.gov The ability to deposit high-quality GeO₂ films using Ge(II) precursors is significant for applications in high-κ interlayer dielectrics and other optical and electronic devices. acs.orgnih.gov

Role in Semiconductor Device Development

Germanium has historically played a pivotal role in the development of semiconductor devices, being the material used for the first transistors. ncert.nic.in While silicon has become the dominant material in the semiconductor industry, germanium and germanium-containing alloys (like SiGe) are crucial for high-performance applications due to germanium's high charge carrier mobility. ncert.nic.in

Germanium(II) compounds can serve as precursors in the fabrication of semiconductor components. For instance, dihalide germylene precursors are utilized for the low-temperature deposition of germanium-containing films such as GeSbTe (for phase-change memory), SiGe, and GeO₂ through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. google.com The advantage of using Ge(II) precursors is that the germanium is already in the desired +2 oxidation state for certain applications, simplifying the deposition chemistry.

The integration of germanium into silicon-based technology is a key area of research. Germanium's compatibility with silicon allows for the creation of advanced semiconductor devices with enhanced performance. inhancetechnologies.com The use of specific germanium precursors, including those derived from Ge(II), is essential for the controlled deposition of germanium-containing layers in the manufacturing of these advanced electronic components.

Applications in Extended Frameworks and Heterobimetallic Systems

The reactivity of germanium(II) hydroxide and its derivatives extends to the construction of more complex molecular architectures, including the theoretical potential for metal-organic frameworks and the demonstrated synthesis of heterobimetallic systems.

Germanium(II) Hydroxide as Building Blocks for Metal-Organic Frameworks (MOFs) or Coordination Polymers (theoretical if applicable)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While there is extensive research on MOFs built from various metal cations, the use of germanium(II) as a primary building node is not well-established.

Theoretical considerations suggest that the stereochemically active lone pair of electrons on Ge(II) would likely lead to distorted coordination geometries, which could be a challenge for the formation of highly symmetric and porous crystalline frameworks that are characteristic of many MOFs. The coordination chemistry of Ge(II) is often characterized by low coordination numbers and pyramidal geometries. nih.gov

However, the potential for Germanium(II) to be incorporated into coordination polymers exists. Coordination polymers are similar to MOFs but can have lower dimensionality and crystallinity. The ability of Germanium(II) to form dative bonds, as seen in dicationic Ge(II) complexes with crown ethers or isocyanide ligands, indicates its capacity to act as a coordination center. wikipedia.org

Research into MOFs has demonstrated the use of germanium-centered tetrahedral ligands based on Ge(IV), such as Ge(C₆H₄CO₂H)₄, to construct porous frameworks. researchgate.net This suggests that while Ge(IV) is a suitable node for forming stable, porous MOFs, the direct use of Germanium(II) hydroxide as a primary building block for such structures remains a theoretical possibility that would require careful ligand design to accommodate the electronic and steric preferences of Ge(II).

Development of Supported Catalysts via Oxide Surface Interactions

Germanium(II) hydroxide derivatives have proven to be effective precursors for the synthesis of heterobimetallic oxides. These systems, which contain a Ge-O-M (where M is another metal) linkage, are of interest for their potential applications in catalysis, where interactions between different metal centers can lead to unique reactivity.

The synthesis of such heterobimetallic complexes often involves the reaction of a stable germanium(II) hydroxide, LGeOH (where L is a bulky ligand that provides kinetic stability), with an organometallic compound of another metal. For example, the reaction of LGeOH with Cp₂MMe₂ (M = Zr, Hf) leads to the formation of heterobimetallic oxides with a Ge-O-M core.

Similarly, reaction of LGeOH with Cp₃M (M = Yb, Y) results in monomeric heterobimetallic oxides with a Ge(II)-O-M skeleton. These reactions demonstrate the utility of the Ge-OH functionality in forming well-defined molecular species containing bonds between germanium, oxygen, and another metal.

The formation of these heterobimetallic oxides can be seen as a molecular model for the interaction of a germanium species with a metal oxide surface. In the context of supported catalysis, where active metal species are dispersed on an oxide support, understanding these fundamental bonding interactions is crucial for the rational design of new catalytic materials. The Ge-O-M linkages in these molecular precursors could facilitate the grafting of germanium complexes onto oxide surfaces, leading to the development of novel supported catalysts.

Emerging Research Frontiers and Future Perspectives on Germanium Ii Hydroxide

Exploration of Novel Ligand Systems for Germanium(II) Hydroxide (B78521) Stabilization

A significant challenge in the study and application of Germanium(II) dihydroxide is its inherent instability. The low-valent Germanium(II) center is susceptible to oxidation and disproportionation. To overcome this, researchers are exploring the use of various ligand systems to stabilize the Ge(II) oxidation state. The coordination of ligands to the germanium center can provide both steric and electronic stabilization, preventing unwanted side reactions and allowing for the isolation and characterization of well-defined Germanium(II) hydroxide derivatives.

One promising approach involves the use of bulky N-heterocyclic carbenes (NHCs). NHCs are strong σ-donors that can effectively stabilize low-valent main group elements. nih.govwikipedia.orgchimia.chethz.ch The coordination of one or more NHC ligands to the germanium atom can create a sterically hindered environment, protecting the Ge(II) center from external reagents. Furthermore, the strong σ-donation from the NHC can increase the electron density at the germanium center, making it less electrophilic and thus less prone to oxidation. While research has focused on various NHC-stabilized Germanium(II) species, the principles are directly applicable to the stabilization of Germanium(II) dihydroxide.

Another class of ligands being investigated is cyclic (alkyl)(amino)carbenes (cAACs). Similar to NHCs, cAACs are potent σ-donors and can be used to stabilize reactive species. Research has shown that cAACs can stabilize low-valent germanium anions and germylene precursors, suggesting their potential for stabilizing Germanium(II) dihydroxide as well.

Bulky amide and phosphine (B1218219) ligands have also been employed to synthesize stable Germanium(II) compounds. researchgate.net These ligands can chelate to the germanium center, providing additional stability through the chelate effect. The synthesis of a monomeric germylene hydroxide stabilized by a bulky β-diketiminate ligand has been reported, demonstrating the feasibility of isolating Ge(II)-OH moieties with appropriate ligand design. researchgate.net The use of sterically demanding terphenyl or diiminophenyl ligands has also proven effective in the synthesis of stable Ge(II) precursors. researchgate.netoxinst.com

The table below summarizes some of the key ligand systems being explored for the stabilization of low-valent Germanium(II) species, which could be adapted for Germanium(II) dihydroxide.

| Ligand Type | Stabilization Mechanism | Potential for Ge(OH)₂ Stabilization | Key Research Findings |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donation, steric bulk | High | Effective in stabilizing a wide range of low-valent main group elements. Can be tuned electronically and sterically. |

| Cyclic (Alkyl)(amino)carbenes (cAACs) | Strong σ-donation, unique electronic properties | High | Have been shown to stabilize germanium anions and radicals. |

| Bulky Amide Ligands (e.g., β-diketiminates) | Steric hindrance, chelation | Demonstrated | Successful synthesis of a monomeric germylene hydroxide. |

| Bulky Phosphine Ligands | σ-donation, steric bulk | Moderate to High | Commonly used to stabilize low-valent metal centers. |

The exploration of these and other novel ligand systems is crucial for advancing the chemistry of Germanium(II) dihydroxide, enabling a deeper understanding of its fundamental properties and unlocking its potential in various applications.

Advanced Spectroscopic Techniques for In Situ Monitoring of Germanium(II) Hydroxide Reactions

Understanding the reaction mechanisms of Germanium(II) dihydroxide is essential for its rational application in areas such as catalysis and materials synthesis. Due to the often transient and reactive nature of the species involved, in situ and operando spectroscopic techniques are invaluable tools for monitoring these reactions in real-time. wikipedia.orgethz.chhidenanalytical.com

While direct in situ spectroscopic studies on Germanium(II) dihydroxide reactions are still emerging, several advanced techniques hold significant promise. These techniques, often used in the broader field of catalysis and materials science, can be adapted to provide crucial insights into the dynamic behavior of Ge(OH)₂ in solution and at interfaces.

Operando Spectroscopy , which combines spectroscopic measurements with simultaneous reaction monitoring under actual working conditions, is a particularly powerful approach. wikipedia.orgchimia.chethz.chresearchgate.nethidenanalytical.com Techniques that can be integrated into an operando setup for studying Germanium(II) hydroxide reactions include:

Raman Spectroscopy : This technique is sensitive to vibrational modes and can provide information about the structure of germanium-containing species in solution or on a solid surface. It is well-suited for monitoring changes in bonding and the formation of new species during a reaction. oxinst.com

UV-Vis Spectroscopy : Many Germanium(II) compounds exhibit characteristic electronic transitions in the UV-visible region. This technique can be used to monitor the concentration of reactants, intermediates, and products, providing kinetic data for the reaction. Laser flash photolysis, coupled with UV-Vis detection, has been successfully used to characterize transient germylenes in solution. nih.govacs.org

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying functional groups. In situ IR can be used to follow the disappearance of the O-H stretch of the hydroxide ligand or the appearance of new bands corresponding to reaction products.